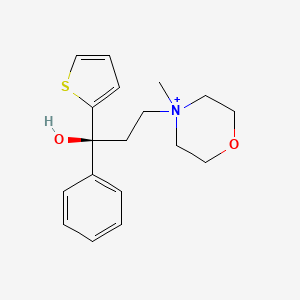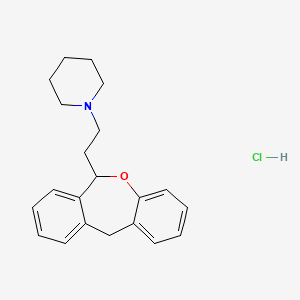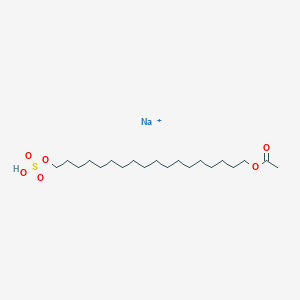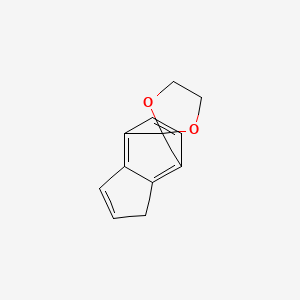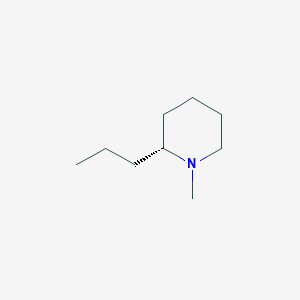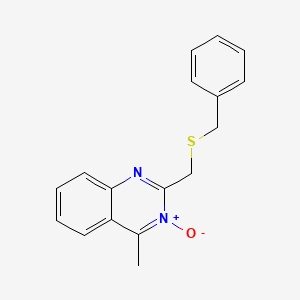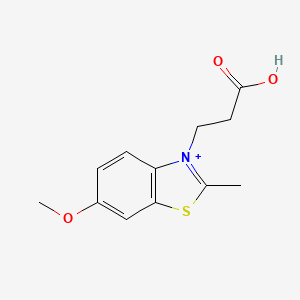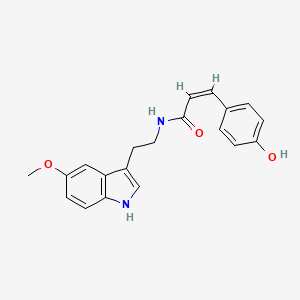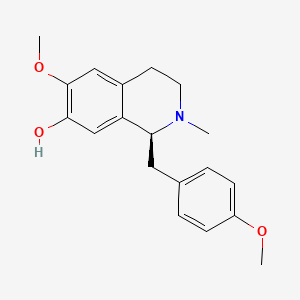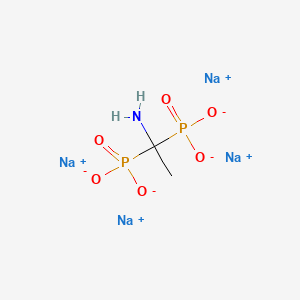
Sodium 1-aminoethane-1,1-diphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1-aminoethane-1,1-diphosphonate is a bisphosphonate compound characterized by its P-C-P backbone structure. This compound is known for its stability and its ability to inhibit bone resorption, making it valuable in various medical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-aminoethane-1,1-diphosphonate typically involves the reaction of amides or nitriles with phosphorous acid under controlled conditions . The process often requires the use of catalysts and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined and processed under optimized conditions. The final product is then purified through crystallization or other separation techniques to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 1-aminoethane-1,1-diphosphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound.
Reduction: Reduction reactions can modify the functional groups attached to the phosphorus atoms.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution can produce a variety of functionalized bisphosphonates .
Aplicaciones Científicas De Investigación
Sodium 1-aminoethane-1,1-diphosphonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of sodium 1-aminoethane-1,1-diphosphonate involves its ability to bind to hydroxyapatite in bone tissue, inhibiting the activity of osteoclasts and preventing bone resorption . This binding is facilitated by the P-C-P backbone structure, which allows the compound to chelate calcium ions effectively . The inhibition of osteoclast activity leads to a decrease in bone turnover and helps maintain bone density .
Comparación Con Compuestos Similares
- Methylene diphosphonic acid (MDP)
- 1-hydroxyethane-1,1-diphosphonic acid (HEDP)
- Hydroxyl methylene diphosphonate (HMDP)
Comparison: Sodium 1-aminoethane-1,1-diphosphonate is unique due to its amino group, which enhances its binding affinity to bone tissue and its effectiveness in inhibiting bone resorption . Compared to other bisphosphonates like MDP and HEDP, it has shown higher selectivity and uptake in bone imaging studies .
Propiedades
Número CAS |
24721-82-2 |
|---|---|
Fórmula molecular |
C2H5NNa4O6P2 |
Peso molecular |
292.97 g/mol |
Nombre IUPAC |
tetrasodium;1,1-diphosphonatoethanamine |
InChI |
InChI=1S/C2H9NO6P2.4Na/c1-2(3,10(4,5)6)11(7,8)9;;;;/h3H2,1H3,(H2,4,5,6)(H2,7,8,9);;;;/q;4*+1/p-4 |
Clave InChI |
YMPUEMTZMMUPJA-UHFFFAOYSA-J |
SMILES canónico |
CC(N)(P(=O)([O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



